molecular formula C54H78O3 B1672081 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene CAS No. 1709-70-2

1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene

Cat. No.: B1672081
CAS No.: 1709-70-2
M. Wt: 775.2 g/mol
InChI Key: VSAWBBYYMBQKIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antioxidant 330, also known as 1,3,5-trimethyl-2,4,6-tri-(3,5-ditert-butyl-4-hydroxybenzyl)benzene, is a high molecular weight hindered phenol antioxidant. It is widely used in various industries due to its excellent thermal stability and resistance to oxidation. This compound is particularly effective in stabilizing polymers and organic materials, making it a valuable additive in the production of plastics, rubber, and other materials that require long-term stability.

Mechanism of Action

Ionox 330, also known as 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene, Antioxidant 330, or Antioxidant 40, is a phenolic antioxidant utilized in polymer processing . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary target of Ionox 330 is polymers. It is used in polymer processing to prevent oxidative degradation .

Mode of Action

As an antioxidant, Ionox 330 works by neutralizing free radicals and reactive oxygen species (ROS) that can cause oxidative damage . It does this by donating a hydrogen atom to the free radical, thereby stabilizing it and preventing it from causing further damage.

Biochemical Pathways

Ionox 330 operates within the biochemical pathways related to oxidative stress and polymer degradation. By neutralizing free radicals and ROS, it prevents the chain reactions that can lead to the breakdown of polymer chains .

Result of Action

The primary result of Ionox 330’s action is the prevention of oxidative degradation in polymers. This helps to maintain the structural integrity and functional properties of the polymers, extending their lifespan and improving their performance .

Action Environment

The efficacy and stability of Ionox 330 can be influenced by various environmental factors. For example, exposure to heat, light, or certain chemicals can increase the rate of polymer degradation and the demand for antioxidants like Ionox 330. Therefore, the conditions under which the polymers are stored and used can impact the effectiveness of Ionox 330 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Antioxidant 330 is synthesized from 2,6-ditert-butyl phenol, formaldehyde, dimethyl amine, and sym-trimethyl benzene in a normal-pressure homogeneous system. The molar ratio of 2,6-ditert-butyl phenol to formaldehyde to dimethyl amine to sym-trimethyl benzene is typically 1: (4-6): (4-6): (0.25-0.35). The reaction is carried out in a solvent under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of Antioxidant 330 involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process is designed to maximize efficiency and minimize waste. The final product is purified through various separation techniques, such as distillation and crystallization, to obtain a high-purity antioxidant suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions

Antioxidant 330 primarily undergoes oxidation and reduction reactions. It acts as a radical scavenger, reacting with free radicals to form stable products and prevent oxidative degradation of materials.

Common Reagents and Conditions

    Oxidation: In the presence of oxidizing agents, Antioxidant 330 can form quinone methides and other oxidation products.

    Reduction: It can be reduced back to its original phenolic form using reducing agents such as sodium borohydride.

    Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include stabilized polymers and organic materials with enhanced resistance to thermal and oxidative degradation .

Scientific Research Applications

Antioxidant 330 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Butylated Hydroxytoluene (BHT): Another hindered phenol antioxidant with similar applications but lower molecular weight.

    Butylated Hydroxyanisole (BHA): A phenolic antioxidant used in food preservation with different structural properties.

    Irganox 1010: A high molecular weight hindered phenol antioxidant with similar applications but different chemical structure.

Uniqueness

Antioxidant 330 is unique due to its high molecular weight and multiple phenolic hydroxyl groups, which provide superior thermal stability and resistance to oxidation compared to other antioxidants. Its structure allows it to effectively stabilize a wide range of polymers and organic materials, making it a preferred choice in many industrial applications .

Properties

IUPAC Name

4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-2,4,6-trimethylphenyl]methyl]-2,6-ditert-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H78O3/c1-31-37(22-34-25-40(49(4,5)6)46(55)41(26-34)50(7,8)9)32(2)39(24-36-29-44(53(16,17)18)48(57)45(30-36)54(19,20)21)33(3)38(31)23-35-27-42(51(10,11)12)47(56)43(28-35)52(13,14)15/h25-30,55-57H,22-24H2,1-21H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAWBBYYMBQKIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C)CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C)CC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H78O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6027428
Record name Ionox 330
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6027428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

775.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Other Solid
Record name Phenol, 4,4',4''-[(2,4,6-trimethyl-1,3,5-benzenetriyl)tris(methylene)]tris[2,6-bis(1,1-dimethylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

1709-70-2
Record name 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1709-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ionox 330
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001709702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Antioxidant 330
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85846
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 4,4',4''-[(2,4,6-trimethyl-1,3,5-benzenetriyl)tris(methylene)]tris[2,6-bis(1,1-dimethylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ionox 330
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6027428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',3'',5,5',5''-hexa-tert-butyl-α,α',α''-(mesitylene-2,4,6-triyl)tri-p-cresol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.428
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIS-BHT MESITYLENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51DM34B894
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

di(3,5-di-tert-butyl-4-hydroxybenzyl) sulfide; 3,5-di-tert-butyl-4-hydroxybenzylmercaptoacetic acid isooctyl ester; bis(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) dithioterephthalate; 1,3,5-tris (3,5-di-tertbutyl-4-hydroxybenzyl)isocyanurate; 1,3,5-tris(4-tertbutyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate; 3,5-di-tert-butyl-4-hydroxybenzylphosphonic acid dioctadecyl ester 3,5-di-tert-butyl-4-hydroxybenzylphosphonic acid monoethyl ester calcium salt.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,5-di-tert-butyl-4-hydroxybenzylmercaptoacetic acid isooctyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
bis(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) dithioterephthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
1,3,5-tris (3,5-di-tertbutyl-4-hydroxybenzyl)isocyanurate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
1,3,5-tris(4-tertbutyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
3,5-di-tert-butyl-4-hydroxybenzylphosphonic acid dioctadecyl ester 3,5-di-tert-butyl-4-hydroxybenzylphosphonic acid monoethyl ester calcium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

To an acetic acid solution of 73 g of the thus produced product comprising 2,6-di-tert-butyl-4-acetoxymethylphenol (85.5% by GC) was added mesitylene (2.4 g) and sulfuric acid (2 g, 98%); the resulting solution was heated at 60° C. for six hours. Most of the acetic acid was removed under reduced pressure and 65-70° C.; the resulting paste was dissolved in heptane (120 g); and the resulting solution was washed with water (2×60 g) at 70-75° C. The solution was dried by azeotropic removal of water and cooled to ambient temperature; 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene was isolated as an off-white solid (8.1 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

octadecyl 3-(3',5'-di-tert-butyl-4'-hydroxyphenyl)propionate; tetrakis[methylene (3,5-di-tert-butyl-4-hydroxyhydrocinnamate] methane; tris[3,5-di-t-butyl-4-hydroxybenzyl)isocyanurate; 3,5-di-tert-butyl-4-hydroxyhydrocinnamic acid triester with 1,3,5-tris(2-hydroxyethyl)-striazine-2,4,6(1H,3H,5H)-trione; 1,3,5-tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) 1,3,5-triazine-2,4,6-(1H,3H,5H)-trione; bis-[3,3-bis(4'-hydroxy-3'tert-butyl-phenyl)-butanoic acid]-glycolester; 2,2'-methylenebis-(4-methyl-6-tertiary-butyl-phenol-terephthalate; 2,2-bis[4-2-(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyloxy)) ethoxy-phenyl]propane; calcium bis[monoethyl(3,5-di-tert-butyl-4-hydroxybenzyl)phosphonate]; 1,2-bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine; and 2,2'-oxamidobis-[ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2,2'-oxamidobis-[ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
[Compound]
Name
methylene (3,5-di-tert-butyl-4-hydroxyhydrocinnamate] methane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
tris[3,5-di-t-butyl-4-hydroxybenzyl)isocyanurate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
3,5-di-tert-butyl-4-hydroxyhydrocinnamic acid triester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
bis-[3,3-bis(4'-hydroxy-3'tert-butyl-phenyl)-butanoic acid]-glycolester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
4-methyl-6-tertiary-butyl-phenol terephthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Synthesis routes and methods IV

Procedure details

calcium salt of monoethyl 3,5-di-t-butyl-4-hydroxy-benzylphosphonate.
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene
Reactant of Route 4
Reactant of Route 4
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene
Reactant of Route 6
Reactant of Route 6
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene
Customer
Q & A

Q1: What is Ionox 330 and what is its primary function?

A1: Ionox 330, also known as Antioxidant 330 or 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene, is a synthetic phenolic antioxidant. It primarily functions by inhibiting oxidation processes, making it valuable for preserving materials susceptible to degradation by oxygen. []

Q2: How does Ionox 330 exert its antioxidant effect?

A2: Ionox 330 acts as a radical scavenger, interrupting the chain reactions involved in oxidation. Its phenolic hydroxyl groups donate hydrogen atoms to free radicals, effectively neutralizing them and preventing further oxidative damage. []

Q3: In what materials is Ionox 330 commonly used as an antioxidant?

A3: Ionox 330 is frequently incorporated into plastics, particularly polypropylene, to enhance their resistance to thermal and oxidative degradation during processing and use. []

Q4: The provided research papers mention "kinh" and "n'". What do these terms signify in the context of Ionox 330?

A4: "Kinh" refers to the inhibitive rate constant, reflecting the rate at which Ionox 330 reacts with and neutralizes free radicals. "n'" represents the number of free radicals a single molecule of Ionox 330 can trap. These parameters are crucial for evaluating the effectiveness of antioxidants. []

Q5: How does the effectiveness of Ionox 330 compare to other phenolic antioxidants for polypropylene?

A5: While Ionox 330 exhibits a moderate inhibitive rate constant ("kinh") compared to other phenolic antioxidants, its effectiveness in polypropylene stems from its ability to trap nearly two free radicals per molecule ("n'"). []

Q6: Does the presence of substituents on the phenolic ring of Ionox 330 impact its antioxidant activity?

A6: Yes, the type and position of substituents on the phenolic ring significantly influence the antioxidant activity of Ionox 330. Studies indicate that para substituents play a particularly crucial role in determining the compound's overall effectiveness. []

Q7: What is the metabolic fate of Ionox 330 in mammals?

A7: Research indicates that Ionox 330 is not readily absorbed from the gastrointestinal tract in mammals like dogs and rats. Instead, it is primarily eliminated unchanged in the feces. [, ]

Q8: Does prolonged exposure to Ionox 330 alter its metabolic fate in rats?

A8: Studies show that even after prolonged dietary exposure to Ionox 330, rats do not develop the ability to degrade or absorb the compound significantly. []

Q9: What analytical techniques are commonly used to determine the presence and quantity of Ionox 330 in various matrices?

A9: Several analytical methods are employed for Ionox 330 quantification, including:

  • High-Performance Liquid Chromatography (HPLC): This technique is widely used to separate, identify, and quantify Ionox 330 in various samples, including polypropylene infusion bottles. []
  • Thin-Layer Chromatography (TLC): This method, coupled with spectrophotometry, enables the determination of Ionox 330 in complex matrices like animal feed. []
  • Electrospray Tandem Mass Spectrometry (ESI-MS/MS): This highly sensitive technique is employed to detect and quantify Ionox 330 and its metabolites in environmental samples, such as sewage sludge, effluent, and river water. []

Q10: What are the common synthetic routes for producing Ionox 330?

A10: Several synthetic approaches have been explored for Ionox 330 production, including:

  • Two-step synthesis involving etherification and Friedel-Crafts reaction: This method utilizes 2,6-di-tert-butyl phenol, paraformaldehyde, and mesitylene as starting materials and offers good yields under optimized conditions. [, , ]
  • Brønsted acidic ionic liquid catalysis: This approach employs Brønsted acidic functional ionic liquids, derived from pyridine and butane-1,4-sultone, as catalysts for the electrophilic substitution reaction between 1,3,5-trimethylbenzene and 3,5-di-tert-butyl-4-hydroxybenzyl methyl ether. []
  • Amino organic sulfonic acid ylide-based catalyst: This method involves a catalyst prepared from an amino organic sulfonic acid ylide and sulfuric acid to facilitate the reaction between mesitylene and 2,6-di-tert-butyl-4-methoxyl methylphenol. This approach offers high yields and allows for catalyst recovery and reuse. []

Q11: What is the significance of the "compensation temperature" observed in thermostimulated creep studies of polypropylene containing Ionox 330?

A12: Thermostimulated creep studies have revealed a "compensation temperature" (Tc) in polypropylene samples, both with and without Ionox 330. This Tc, observed at 23°C, suggests that the presence of Ionox 330 does not fundamentally alter the glass transition behavior of the polymer matrix. []

Q12: What unique application of Ionox 330 was explored in studies involving the organism Tetrahymena at low temperatures?

A13: Interestingly, Ionox 330, alongside specific phytosterols, demonstrated a protective effect against cold-induced injury in the ciliate Tetrahymena. This finding suggests a potential role for Ionox 330 in preserving membrane integrity under stressful conditions. []

Q13: Are there any documented toxicological concerns related to Ionox 330?

A14: While considered generally safe for its intended applications, toxicological studies have investigated potential adverse effects of Ionox 330. For example, research on rats suggests that high levels of selenium (20 ppm as sodium selenate) can induce liver necrosis, and Ionox 330 did not offer protection against this effect. []

Q14: Apart from its primary use as an antioxidant, are there other applications for Ionox 330?

A14: Although primarily known for its antioxidant properties, Ionox 330 has been explored for other applications, including:

  • Heat stabilizer for polyvinyl chloride (PVC): Formulations incorporating Ionox 330 have shown promise in enhancing the thermal stability of PVC materials, broadening its potential applications. []
  • Fluorescence elimination in C5 resin: The combined use of Ionox 330 and benzotriazole ultraviolet light absorbers has been shown to effectively eliminate fluorescence in C5 petroleum resin, improving its optical properties. []
  • Component in barrier dustproof plastics: Ionox 330, alongside other additives, has been incorporated into nylon-based plastics to impart barrier properties, dust resistance, fire retardancy, and static electricity resistance, particularly for electronic product applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.